Conformational Flexibility vs. Rigid Dialdehydes
Benzenepropanal, 4-formyl- possesses 4 rotatable bonds, as computed by Cactvs 3.4.8.24 [1]. This is significantly greater than structurally related aromatic dialdehydes lacking the flexible alkyl spacer, such as terephthalaldehyde (1,4-benzenedicarboxaldehyde, CAS 623-27-8), which has only 2 rotatable bonds [2]. The increased conformational freedom allows this compound to adopt a wider range of spatial conformations, which can be critical for achieving optimal geometry in multivalent binding, macrocyclization, or polymer cross-linking applications.
| Evidence Dimension | Number of Rotatable Bonds |
|---|---|
| Target Compound Data | 4 |
| Comparator Or Baseline | Terephthalaldehyde (1,4-benzenedicarboxaldehyde): 2 |
| Quantified Difference | 2 additional rotatable bonds (100% increase) |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem release 2025.09.15) |
Why This Matters
This quantitative difference in conformational flexibility directly impacts the compound's utility in applications requiring specific spatial arrangements, such as in the design of macrocycles, flexible linkers, or conformationally sensitive biological probes.
- [1] PubChem. (2025). 4-(3-Oxopropyl)benzaldehyde (CID 12927813). Retrieved April 18, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/90392-95-3. View Source
- [2] PubChem. (2025). Terephthalaldehyde (CID 12173). Retrieved April 18, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/623-27-8. View Source
